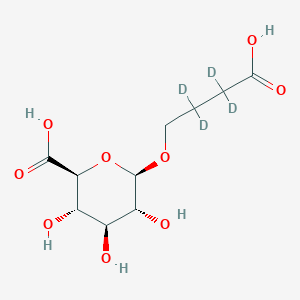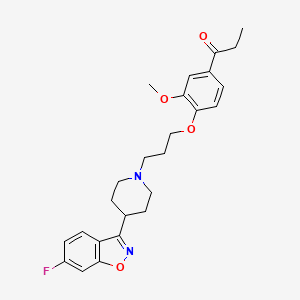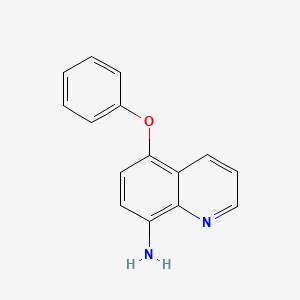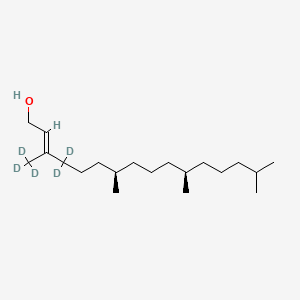
Endothall-3,4,4,5,5,6-d6 Monohydrate (d6 Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Endothall-3,4,4,5,5,6-d6 Monohydrate (d6 Major) is an isotopically labeled compound used primarily in scientific research. It is a derivative of Endothall, a chemical known for its herbicidal properties. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various analytical and research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Endothall-3,4,4,5,5,6-d6 Monohydrate involves the incorporation of deuterium atoms into the Endothall molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Endothall-3,4,4,5,5,6-d6 Monohydrate is carried out in specialized facilities equipped to handle isotopic labeling. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in flexible batch sizes to meet the varying needs of researchers.
化学反応の分析
Types of Reactions
Endothall-3,4,4,5,5,6-d6 Monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The deuterium atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Endothall-3,4,4,5,5,6-d6 Monohydrate include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Endothall-3,4,4,5,5,6-d6 Monohydrate depend on the type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce different reduced forms of the compound.
科学的研究の応用
Endothall-3,4,4,5,5,6-d6 Monohydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in clinical diagnostics and imaging to study metabolic disorders and other medical conditions.
Industry: Applied in environmental studies to detect pollutants and in quality control processes for various products
作用機序
The mechanism of action of Endothall-3,4,4,5,5,6-d6 Monohydrate involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to track the compound’s behavior in biological systems and understand its effects at the molecular level. The compound can inhibit certain enzymes or disrupt specific biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Endothall: The non-deuterated form of the compound, commonly used as a herbicide.
Deuterated Compounds: Other deuterium-labeled compounds used in similar research applications, such as deuterated solvents and reference standards
Uniqueness
Endothall-3,4,4,5,5,6-d6 Monohydrate is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in various analytical techniques, making it a valuable tool in scientific studies.
特性
分子式 |
C8H12O6 |
|---|---|
分子量 |
210.21 g/mol |
IUPAC名 |
1,4,5,5,6,6-hexadeuterio-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C8H10O5.H2O/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);1H2/i1D2,2D2,3D,4D; |
InChIキー |
RHLALKDQINFLPM-MIHIASBFSA-N |
異性体SMILES |
[2H]C1(C(C2(C(C(C1(O2)[2H])C(=O)O)C(=O)O)[2H])([2H])[2H])[2H].O |
正規SMILES |
C1CC2C(C(C1O2)C(=O)O)C(=O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294918.png)



![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)


![3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline](/img/structure/B15294975.png)
